molecular formula C19H22N6O4S B12689159 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate CAS No. 52435-12-8

1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate

Cat. No.: B12689159
CAS No.: 52435-12-8
M. Wt: 430.5 g/mol
InChI Key: GZFHLUNYRLWDKL-UHFFFAOYSA-M
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Description

1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazolium ring, an indole moiety, and an azo linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then subjected to azo coupling with a diazonium salt, followed by the formation of the triazolium ring through cyclization reactions. The final step involves the methylation of the triazolium compound to obtain the methyl sulphate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolium ring and the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines.

Scientific Research Applications

1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazole
  • 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium chloride

Uniqueness

1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate stands out due to its specific methyl sulphate group, which imparts unique chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

CAS No.

52435-12-8

Molecular Formula

C19H22N6O4S

Molecular Weight

430.5 g/mol

IUPAC Name

(2,4-dimethyl-3,5-dihydro-1,2,4-triazol-2-ium-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;methyl sulfate

InChI

InChI=1S/C18H19N6.CH4O4S/c1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;1-5-6(2,3)4/h3-11,18,20H,12H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

GZFHLUNYRLWDKL-UHFFFAOYSA-M

Canonical SMILES

CN1CN=[N+](C1N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C.COS(=O)(=O)[O-]

Origin of Product

United States

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